FMOC-L-Histidine
Overview
Description
N-α-Fluorenylmethyloxycarbonyl-L-histidine, commonly known as FMOC-L-Histidine, is a derivative of the amino acid histidine. It is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The FMOC group serves as a protective group for the amino group of histidine, preventing unwanted side reactions during peptide chain assembly.
Mechanism of Action
Target of Action
Fmoc-His-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid or FMOC-L-Histidine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-His-OH is the amine group of the amino acid histidine .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process known as Fmoc protection . This reaction forms a carbamate linkage, protecting the amine group from unwanted reactions during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base such as piperidine .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the biochemical pathway known as solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain, with the Fmoc group protecting the amine group of the incoming amino acid .
Result of Action
The primary result of the action of Fmoc-His-OH is the protection of the amine group during peptide synthesis, preventing unwanted side reactions . This allows for the controlled addition of amino acids to the peptide chain. Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-His-OH is influenced by the chemical environment. For example, the introduction of the Fmoc group requires the presence of Fmoc-Cl and a suitable base . The removal of the Fmoc group is facilitated by a base such as piperidine . The efficiency of these reactions can be influenced by factors such as temperature, solvent, and the presence of other reactive groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-L-Histidine typically involves the protection of the amino group of histidine with the FMOC group. This is achieved through a reaction between histidine and fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or chromatography to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
FMOC-L-Histidine undergoes various chemical reactions, including:
Deprotection: The FMOC group can be removed under basic conditions using reagents such as piperidine or piperazine.
Coupling Reactions: this compound can participate in peptide bond formation through coupling reactions with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for FMOC group removal.
Coupling: DCC and HOBt in DMF or DCM are used for peptide bond formation.
Major Products Formed
Scientific Research Applications
FMOC-L-Histidine has numerous applications in scientific research:
Peptide Synthesis: It is a crucial building block in the synthesis of peptides and proteins, enabling the study of protein structure and function.
Drug Development: This compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: It is employed in the development of peptide-based hydrogels and biomaterials for tissue engineering and drug delivery.
Biological Studies: This compound derivatives are used to investigate enzyme mechanisms, protein interactions, and cellular signaling pathways.
Comparison with Similar Compounds
FMOC-L-Histidine is compared with other FMOC-protected amino acids such as:
FMOC-L-Lysine: Similar to this compound, FMOC-L-Lysine is used in peptide synthesis but has a different side chain that affects its reactivity and solubility.
FMOC-L-Arginine: This compound has a guanidinium group in its side chain, making it more basic and reactive in certain coupling reactions compared to this compound.
FMOC-L-Tyrosine: FMOC-L-Tyrosine has a phenolic side chain, which can participate in additional reactions such as phosphorylation.
This compound is unique due to its imidazole side chain, which can participate in hydrogen bonding and metal coordination, making it valuable in the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CN4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427070 | |
Record name | FMOC-L-Histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116611-64-4 | |
Record name | FMOC-L-Histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is an efficient method for synthesizing the active ester of Fmoc-L-Histidine for peptide synthesis?
A2: A study demonstrated an effective method for synthesizing the active ester of this compound using tetrahydrofuran (THF) as the solvent and 2-(7-azobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as the condensation reagent. [] Optimal conditions involved a 1:1.2 molar ratio of Fmoc-His-OH to HATU in THF at room temperature, yielding approximately 80% of the desired active ester with over 85% purity. [] This method offers a simplified approach compared to traditional techniques and can be further explored for other protected amino acid active esters.
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